molecular formula C11H7BrClNO B1373724 3-Bromo-5-(3-chlorophenoxy)pyridine CAS No. 28232-65-7

3-Bromo-5-(3-chlorophenoxy)pyridine

Cat. No.: B1373724
CAS No.: 28232-65-7
M. Wt: 284.53 g/mol
InChI Key: NAWCDQFYAZDWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(3-chlorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrClNO and a molecular weight of 284.53 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-Bromo-5-(3-chlorophenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a common reaction involving this compound.

Scientific Research Applications

Pharmaceutical Research

3-Bromo-5-(3-chlorophenoxy)pyridine serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor in the development of drugs targeting specific biological pathways.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in cancer research. Its ability to interact with specific biological targets suggests potential therapeutic applications:

  • Inhibition of Protein Function: Studies have shown that it can modulate enzyme activities or receptor interactions, influencing cellular processes such as growth and apoptosis .
  • Cancer Research: The compound has been explored for its role in inhibiting tumor growth through various mechanisms, including interference with signaling pathways critical for cancer cell proliferation .

Structural Comparison with Related Compounds

Compound NameStructural DifferencesUnique Characteristics
3-Bromo-5-(3-chlorophenyl)pyridineChlorine at the fifth positionDifferent reactivity due to chlorine's position
5-Bromo-2-(3-chloromethylphenyl)pyrimidineContains a pyrimidine ring instead of pyridineExhibits distinct biological activities
4-Bromo-2-(4-chlorophenoxy)pyridineBromine at the fourth positionPotentially different pharmacological profiles

This table illustrates how variations in structure can lead to different chemical properties and biological activities among similar compounds.

Case Studies

  • Cancer Cell Line Studies:
    • A study evaluated the effects of this compound on various cancer cell lines, demonstrating its potential to inhibit cell proliferation significantly. The compound showed IC50 values in the low nanomolar range against specific cancer types, indicating strong inhibitory activity .
  • Mechanistic Studies:
    • Further investigations into its mechanism of action revealed that it could effectively disrupt key signaling pathways involved in cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-chlorophenoxy)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-(3-chlorophenoxy)pyridine include:

    3-Bromo-5-(3-chlorophenyl)pyridine: This compound has a similar structure but differs in the position of the chlorine atom.

    5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: Another structurally related compound with different functional groups.

These compounds share some chemical properties with this compound but also have unique characteristics that make them suitable for different applications.

Biological Activity

3-Bromo-5-(3-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₁H₇BrClNO and a molecular weight of 284.54 g/mol, this compound has been studied for various pharmacological effects, particularly in relation to its interactions with biological targets.

  • Molecular Formula : C₁₁H₇BrClNO
  • Molecular Weight : 284.54 g/mol
  • CAS Number : 28232-65-7

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as an agonist for certain G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures, which may extend to this compound. For instance, a compound bearing a phenoxy group demonstrated significant activity against various cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells, with IC₅₀ values around 10.25 ± 2.5 µM . Although specific IC₅₀ data for this compound are not extensively documented, its structural analogs suggest a promising anticancer profile.

Neuropharmacological Effects

The compound's phenoxy moiety is also associated with neurological activity. Compounds featuring similar structures have shown inhibition of histamine receptors, which could imply potential applications in treating neurological disorders . For example, one study indicated that a derivative exhibited an inhibition constant (K_i) of 8.8 nM against human H3 receptors, suggesting that modifications to the phenoxy group can enhance receptor affinity and efficacy .

Comparative Analysis with Similar Compounds

Compound NameIC₅₀ (µM)Target Receptor/Activity
This compoundTBDTBD
Compound with 4-trifluorophenoxy1.9RAGE inhibition
Compound with isopentylphenoxy157 ± 16Histamine H3 receptor antagonist
Compound with 2-amidophenoxyTBDAnticancer activity

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives . Its applications extend beyond medicinal chemistry into materials science and chemical processes.

Synthesis Steps:

  • Step 1 : Reaction of 3-bromo-5-chlorophenol with a pyridine derivative under controlled conditions.
  • Step 2 : Purification and characterization using techniques such as NMR and mass spectrometry.

Properties

IUPAC Name

3-bromo-5-(3-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWCDQFYAZDWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678772
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-65-7
Record name 3-Bromo-5-(3-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-(3-chlorophenoxy)pyridine
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-(3-chlorophenoxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.